10,10'-Dibromo-9,9'-bianthracene

Overview

Description

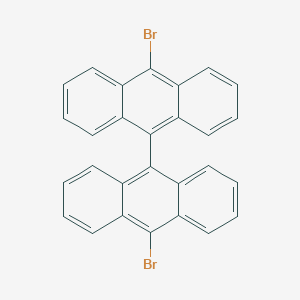

10,10′-Dibromo-9,9′-bianthracene (DBBA, C₂₈H₁₆Br₂) is a halogenated bianthracene derivative widely used in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). Its synthesis involves anthraquinone as a starting material, bromination with N-bromosuccinimide (NBS), and reduction with zinc and hydrochloric acid, achieving a yield of 72.3% . DBBA’s utility stems from its two bromine atoms at the 10,10′ positions, which undergo selective dehalogenation on catalytic metal surfaces (e.g., Au, Ag, Cu) to form biradicals. These intermediates polymerize via Ullmann coupling and cyclodehydrogenation (200–400°C) to yield armchair GNRs (7-AGNRs) with widths of ~0.7 nm .

DBBA’s on-surface reactivity is substrate-dependent. On Au(111), it forms linear polymers that planarize into 7-AGNRs, while on Cu(111), dehydrogenative coupling at 2,2′ positions produces chiral zigzag GNRs. Ag(111) enables simultaneous dehalogenation and cyclodehydrogenation, forming armchair GNRs through graphene platelet fusion . Substrate interactions, reaction kinetics, and monomer design critically influence DBBA’s structural outcomes .

Preparation Methods

Bromination of 9,9′-Bianthracene

The direct bromination of 9,9′-bianthracene represents a straightforward route to DBBA. This method leverages the reactivity of bromine (Br₂) under controlled conditions to introduce bromine atoms at the 10,10′ positions of the bianthracene backbone .

Reaction Conditions and Procedure

-

Substrate Preparation : 9,9′-Bianthracene is dissolved in chloromethane (CH₃Cl) at room temperature.

-

Bromination : Gaseous or liquid bromine is introduced dropwise into the solution under inert atmosphere (e.g., nitrogen or argon). The reaction proceeds at 20–25°C for 12–24 hours.

-

Workup : The crude product is filtered, washed with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine, and recrystallized from ethanol or dichloromethane.

Key Parameters

-

Molar Ratio : A 2:1 stoichiometry of Br₂ to bianthracene ensures complete dibromination.

-

Solvent Choice : Chloromethane’s low polarity minimizes side reactions, such as polybromination or oxidative degradation.

-

Yield : Typical yields range from 70% to 75%, with purity exceeding 95% after recrystallization .

Anthracene Bromination Followed by Reductive Coupling

An alternative approach involves brominating anthracene to form 9,10-dibromoanthracene, followed by reductive coupling to construct the bianthracene core. This method, detailed in patent CN101560140A, offers higher yields and scalability .

Step 1: Bromination of Anthracene

-

Reaction Setup : Anthracene is dissolved in chloroform (CHCl₃) or carbon tetrachloride (CCl₄) at 0–5°C.

-

Catalyzed Bromination : Bromine is added slowly in the presence of iron (Fe) or aluminum chloride (AlCl₃) as a catalyst. The exothermic reaction is maintained below 5°C for 2–4 hours.

-

Isolation : The resulting 9,10-dibromoanthracene is filtered, washed with cold methanol, and dried under vacuum.

Step 2: Reductive Coupling

-

Reduction Conditions : 9,10-Dibromoanthracene is suspended in tetrahydrofuran (THF) with zinc powder (Zn) and hydrochloric acid (HCl).

-

Coupling Reaction : The mixture is refluxed at 65–70°C for 6–8 hours, promoting Ullmann-type coupling to form the bianthracene structure.

-

Purification : The product is extracted with dichloromethane, washed with water, and recrystallized from ethanol to yield DBBA.

Key Parameters

-

Catalyst Efficiency : Fe or AlCl₃ enhances bromine activation, achieving >90% conversion in the bromination step .

-

Reduction Stoichiometry : A 3:1 molar ratio of Zn to dibromoanthracene ensures complete dehalogenation.

-

Yield : This two-step process achieves 85–90% overall yield, with purity ≥98% .

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods for DBBA synthesis:

Optimization and Challenges

Solvent Effects

-

Polarity : Non-polar solvents (e.g., CCl₄) favor monobromination, while polar solvents may induce side reactions.

-

Temperature Control : Exothermic bromination requires precise cooling to prevent decomposition.

Impurity Management

-

Polybrominated Byproducts : Excess bromine or elevated temperatures lead to 9,10,10′-tribromoanthracene, necessitating rigorous recrystallization.

-

Metal Residues : Catalytic metals (Fe/AlCl₃) must be removed via filtration or chelating agents to avoid contamination.

Yield Enhancement Strategies

-

Catalyst Recycling : Fe catalysts can be recovered and reused without significant activity loss.

-

Inert Atmosphere : Prevents oxidation of intermediates, particularly during the coupling step.

Recent Advances in DBBA Synthesis

Emerging methodologies focus on greener solvents (e.g., ionic liquids) and photocatalytic bromination to reduce environmental impact. However, these approaches remain experimental and lack the scalability of established protocols .

Chemical Reactions Analysis

10,10’-Dibromo-9,9’-bianthracene undergoes several types of chemical reactions, including:

Dehalogenation: This reaction involves the removal of bromine atoms, often facilitated by a reducing agent.

Debromination: Similar to dehalogenation, debromination specifically targets the removal of bromine atoms.

Ullmann Coupling: This reaction involves the coupling of aryl halides in the presence of a copper catalyst, leading to the formation of biaryl compounds.

Common reagents used in these reactions include reducing agents for dehalogenation and copper catalysts for Ullmann coupling. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Electronics

Role as a Precursor:

10,10'-Dibromo-9,9'-bianthracene serves as a crucial precursor in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure allows for effective electronic interactions, making it suitable for creating materials that exhibit specific light-emitting or light-harvesting properties.

Synthesis of Graphene Nanoribbons:

The compound has been extensively studied for its ability to facilitate the bottom-up synthesis of graphene nanoribbons (GNRs). Research indicates that this compound can be used to produce armchair graphene nanoribbons through thermal activation on metal surfaces such as silver and gold. The bromine atoms play a vital role in controlling the polymerization process during GNR synthesis .

Material Science

Nanostructure Formation:

The compound's ability to form well-ordered monolayers on crystalline surfaces is essential for the fabrication of long and oriented GNRs. Studies have shown that when deposited on surfaces like Au(111), it self-assembles into a dense monolayer that enhances the efficiency of polymerization processes, leading to more controlled growth of GNRs compared to conventional methods .

Chemical Interactions:

Research has demonstrated that this compound undergoes significant changes upon adsorption on metal surfaces. For instance, it can partially debrominate at room temperature and completely lose bromine atoms at elevated temperatures. These transformations are critical for understanding its reactivity and potential applications in material synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 10,10’-Dibromo-9,9’-bianthracene in the synthesis of graphene nanoribbons involves several steps:

Self-Assembly: The compound self-assembles into a well-ordered dense monolayer on metal surfaces such as gold (Au) at room temperature.

Formation of GNRs: The polymerized structure results in the formation of long and oriented graphene nanoribbons, which are essential for high-performance electronic devices.

Comparison with Similar Compounds

Structural Analogs with Modified Halogen Positions

2,2′-Dibromo-9,9′-bianthracene

- Structure : Bromine substituents at 2,2′ positions instead of 10,10′.

- Reactivity : On Cu(111), both DBBA and 2,2′-dibromo-9,9′-bianthracene form chiral (3,1)-GNRs. However, 2,2′-substitution minimizes substrate interactions, ensuring Ullmann coupling proceeds uniformly across Au(111), Ag(111), and Cu(111) .

- Outcome : Chiral GNRs with distinct edge geometries compared to DBBA-derived 7-AGNRs.

2,2′-Diphenyl-10,10′-dibromo-9,9′-bianthracene (DP-DBBA)

- Structure : Adds phenyl groups at 2,2′ positions to DBBA’s anthracene branches.

- Reactivity: The phenyl groups sterically hinder surface interactions, altering polymerization pathways. On Au(111), DP-DBBA forms coordination polymers with chiral imprinting, whereas DBBA yields linear 7-AGNRs. On Ag(111), DP-DBBA generates nanoporous graphene instead of fused armchair GNRs .

- Outcome: Diverse products (coordination polymers, nanoporous graphene) due to suppressed cyclodehydrogenation and enhanced monomer rigidity.

Functional Group Modifications

10,10′-Distyryl-9,9′-bianthracene (DSBA)

- Structure : Styryl groups replace bromines via Heck coupling with DBBA .

- Reactivity: Enhanced solubility and altered conjugation length.

Dimethyl- and Diamine-Substituted Bianthracenes

- Structure : 10,10′-dimethyl (Me₂BA) and 10,10′-diamine ((NH₂)₂BA) derivatives.

- Reactivity : Reduced directionality in self-assembly on Cu(111) compared to DBBA. Me₂BA and (NH₂)₂BA form disordered or amorphous structures, whereas DBBA’s bromines drive ordered chain-like assemblies .

Substrate-Dependent Reactivity of DBBA and Analogs

| Compound | Substrate | Reaction Pathway | Product | Key Difference vs. DBBA |

|---|---|---|---|---|

| DBBA | Au(111) | Ullmann coupling → cyclodehydrogenation | 7-AGNRs | Baseline for armchair GNR synthesis |

| DBBA | Cu(111) | Dehydrogenative coupling at 2,2′ sites | Chiral zigzag GNRs | Altered edge geometry |

| DBBA | Ag(111) | Simultaneous dehalogenation + planarization | Armchair GNRs via platelets | Unique intermediate fusion pathway |

| 2,2′-dibromo analog | Cu(111) | Ullmann coupling at 2,2′ sites | Chiral (3,1)-GNRs | Uniform reactivity across substrates |

| DP-DBBA | Au(111) | Coordination polymerization | Chiral polymer chains | No GNR formation due to steric effects |

Kinetic and Thermodynamic Considerations

- DBBA vs. 2,2′-Dibromo Analog : DBBA’s 10,10′-bromines favor kinetically controlled Ullmann coupling on Au(111), while 2,2′-substitution thermodynamically stabilizes chiral edge formation on Cu(111) .

- Role of Organometallic Intermediates: DBBA on Ag(111) forms organometallic (OM) chains that polymerize into polyanthracene, whereas on Cu(110), strong substrate bonding arrests polymerization, yielding nanographene-Br adducts .

Key Research Findings

Substrate Catalysis : Ni adatoms on Au(111) enhance DBBA’s cyclodehydrogenation, producing wider fused GNRs (14–28 carbon widths) .

Self-Assembly Control: DBBA’s ordered monolayers on Au(111) enable aligned GNR growth, achieving longer ribbons than conventional methods .

Competing Reactions : DBBA’s dehalogenation competes with metalation/hydrogenation, requiring precise control to favor Ullmann coupling .

Biological Activity

10,10'-Dibromo-9,9'-bianthracene (DBBA) is a halogenated bianthracene compound that has garnered interest in various fields, particularly in organic electronics and materials science. Its unique structural properties facilitate its use in the synthesis of advanced materials such as graphene nanoribbons. However, its biological activity is an area of emerging research that warrants detailed exploration.

DBBA is characterized by the presence of bromine atoms at the 10 positions of the bianthracene structure. This substitution significantly affects its reactivity and interactions with biological systems. The compound's ability to undergo debromination under specific conditions also plays a crucial role in its biological effects.

The biological activity of DBBA is believed to stem from its interactions with cellular components. The bromine atoms enhance the electrophilicity of the compound, allowing it to participate in electron transfer reactions. This reactivity can influence various cellular processes, including:

- Signal Transduction : DBBA may alter signaling pathways by interacting with proteins involved in these processes.

- Gene Expression : The compound could modulate gene expression by affecting transcription factors or other regulatory proteins.

Research indicates that DBBA can bind to specific biomolecules, leading to alterations in their activity and subsequent biological effects .

Biological Studies and Case Reports

Recent studies have begun to investigate the potential therapeutic applications of DBBA. For instance:

- Anticancer Activity : Preliminary studies suggest that DBBA derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) that induce apoptosis in malignant cells .

- Antimicrobial Properties : Some derivatives of DBBA have shown potential antimicrobial activity, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Table 1: Summary of Biological Activities of DBBA Derivatives

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity to cancer cells | Induction of apoptosis via ROS generation |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Cell Signaling | Modulation of signaling pathways | Interaction with proteins involved in signaling |

Synthesis and Applications

DBBA is primarily synthesized through bromination reactions involving bianthracene. This synthesis allows for the production of various derivatives that may enhance its biological activity. For example, modifications can be made to improve solubility or target specific cellular pathways.

In materials science, DBBA is utilized as a precursor for the bottom-up synthesis of graphene nanoribbons (GNRs). The self-assembly properties on metal surfaces such as gold (Au) and silver (Ag) have been extensively studied, revealing insights into how these structures can be controlled for electronic applications .

Research Findings

Recent investigations have highlighted the following key findings regarding DBBA:

- Self-Assembly on Metal Surfaces : Scanning tunneling microscopy studies show that DBBA forms well-ordered monolayers on Au(111) and Ag(111), which are crucial for GNR synthesis .

- Debromination Effects : At elevated temperatures, DBBA undergoes debromination, leading to different reaction pathways that can influence both material properties and biological interactions .

- Potential Drug Candidate : Ongoing research is exploring the viability of DBBA as a drug candidate due to its unique properties and mechanisms of action against cancer cells .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing graphene nanoribbons (GNRs) using DBBA?

DBBA is a precursor for 7-atom-wide armchair GNRs (7-AGNRs) via on-surface synthesis. Key steps include:

- Deposition : Sublimate DBBA onto metal substrates (e.g., Au(111), Cu(111)) under ultrahigh vacuum (UHV) to ensure monolayer formation .

- Thermal Activation : Anneal at 200–300°C to trigger dehalogenation and Ullmann coupling, forming polymeric chains. Subsequent cyclodehydrogenation at 400–450°C yields planar GNRs .

- Substrate Choice : Au(111) favors straight 7-AGNRs via Ullmann coupling, while Cu(111) may induce chiral edge structures through dehydrogenative coupling .

Q. How does substrate selection influence DBBA polymerization and GNR morphology?

Substrate catalytic activity dictates reaction pathways:

- Au(111) : Promotes Ullmann coupling (C–Br cleavage) for armchair GNRs .

- Cu(111) : Enables dehydrogenative coupling, forming chiral zigzag edges due to stronger surface interactions .

- Ag(111) : Induces simultaneous dehalogenation and cyclodehydrogenation, bypassing polymerization and forming graphene platelets .

STM and XPS are critical for verifying intermediate structures and reaction completeness .

Q. What deposition methods mitigate DBBA degradation during sublimation?

High molecular weight and thermal sensitivity necessitate alternative deposition strategies:

- Direct Contact Transfer (DCT) : Use a pre-coated stamp to transfer DBBA onto substrates without sublimation, preserving molecular integrity .

- Low-Temperature Sublimation : Optimize source temperature (e.g., 160°C) and UHV conditions to minimize decomposition .

Q. Which characterization techniques validate DBBA-derived GNRs?

- STM : Resolves atomic-scale ribbon width, edge chirality, and defects .

- XPS/UPS : Tracks dehalogenation (Br 3d peak attenuation) and electronic structure evolution .

- Raman Spectroscopy : Confirms GNR quality via D/G band intensity ratios, even for substrates like nickel foil .

Advanced Research Questions

Q. How do reaction kinetics govern DBBA’s coupling pathways on different substrates?

Kinetic control arises from:

- Halogen Position : 10,10′-dibromination favors Ullmann coupling on Au(111), while 2,2′-dibromination directs chiral edge formation on Cu(111) .

- Temperature Gradients : Stepwise annealing (200°C → 450°C) separates dehalogenation, polymerization, and cyclodehydrogenation, preventing side reactions .

- Coverage Density : High precursor density on Au(111) aligns monomers for linear polymerization, whereas low density on Cu(111) permits rotational freedom and chiral coupling .

Q. Can DBBA be integrated into heterojunctions for tailored electronic properties?

Yes, by co-depositing DBBA with structurally distinct monomers (e.g., 2,2’-di-biphenyl-DBBA):

- Width Modulation : Combine DBBA (N=7 GNRs) with wider precursors (N=13 GNRs) to create heterojunctions with quantum confinement effects .

- Electronic Decoupling : Use Cu3Au(111) substrates to reduce itinerant electron interference, enabling spin-polarized measurements .

Q. What strategies control edge structure in DBBA-derived GNRs?

- Substrate Engineering : Au(110) templates straight edges, while Cu(111) induces kinked or chiral configurations .

- Monomer Functionalization : Introduce phenyl groups (e.g., DP-DBBA) to sterically hinder undesired coupling pathways, enforcing edge-extended zigzag motifs .

Q. How does DBBA’s environmental hazard profile impact laboratory handling?

Properties

IUPAC Name |

9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNLGXEAGTSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569912 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121848-75-7 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.